molecular formula C16H14N2O5 B2729125 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone CAS No. 883794-33-0

3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2729125
CAS No.: 883794-33-0
M. Wt: 314.297
InChI Key: AWYYBGWAWXNIPZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a propanone backbone with a 3-nitrophenyl group at the ketone position and a 1,3-benzodioxol-5-ylamino group at the terminal carbon. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from analogous structures in ).

Biological Activity

3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C16H14N2O5C_{16}H_{14}N_{2}O_{5} and features a benzodioxole moiety linked to a nitrophenyl group, which is characteristic of many biologically active compounds. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially acting as a COX inhibitor.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Cell Cycle Modulation : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.4Apoptosis via caspase activation
HCT11615.8Cell cycle arrest
A54918.2ROS generation

Anti-inflammatory Effects

In vitro assays revealed that the compound inhibited COX-2 activity with an IC50 value of 0.045 µM, suggesting strong anti-inflammatory potential compared to traditional NSAIDs.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
This compound0.0454.1592
Aspirin0.100.052

Antimicrobial Activity

The compound's derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Comparison with Similar Compounds

Key Features :

  • 3-Nitrophenyl : A strong electron-withdrawing group (EWG) that enhances electrophilicity and influences redox properties.
  • 1,3-Benzodioxol-5-ylamino: A bicyclic aromatic amine that contributes to π-π stacking interactions and metabolic stability.

Below, it is compared to structurally related analogs.

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Aromatic Ring Substituent Effects

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone 4-Cl C₁₆H₁₄ClNO₃ 303.74 - Chlorine (moderate EWG) enhances lipophilicity (XLogP3: 4.2).
- Demonstrated toxicity (H301: toxic if swallowed).
1-(1,3-Benzodioxol-5-yl)-3-[(4-(trifluoromethyl)phenyl)amino]-1-propanone 4-CF₃ C₁₇H₁₄F₃NO₃ 337.30 - CF₃ (strong EWG) increases metabolic stability and electron deficiency.
- Higher molecular weight reduces solubility.
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone 4-Br (sulfanyl linkage) C₁₅H₁₂BrNO₃S 366.23 - Sulfanyl group introduces hydrogen-bond acceptor potential.
- Bromine adds steric bulk.

Key Observations :

  • Sulfanyl analogs (e.g., ) exhibit divergent electronic profiles due to sulfur’s polarizability, which may alter binding kinetics in biological systems.

Variations in the Amino Group

Table 2: Amino Group Modifications

Compound Name Amino Group Structure Pharmacological Role References
Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone) Azepanyl (7-membered ring) ALDH inhibitor; cyclic amines improve blood-brain barrier penetration.
RS 67333 1-Butyl-4-piperidinyl 5-HT₄ receptor agonist; piperidine enhances solubility.
Target Compound 1,3-Benzodioxol-5-ylamino Likely influences π-π stacking and metabolic stability due to aromaticity. N/A

Key Observations :

  • Cyclic amines (e.g., piperidinyl in RS 67333) improve solubility and pharmacokinetics compared to planar aromatic amines.
  • The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism, as seen in similar bicyclic systems ().

Table 3: Toxicity and Bioactivity

Compound Name Toxicity (LD₅₀ or Hazard Codes) Bioactivity References
Target Compound (Analog: 4-Cl) H301 (toxic if swallowed) Not reported; structural analogs show ALDH inhibition.
3-(Dimethylamino)-1-indol-3-yl-1-propanone ivn-mus LD₅₀: 180 mg/kg Neurotoxic; emits NOx upon decomposition.
RS 39604 Not reported 5-HT₄ receptor ligand; used in CNS studies.

Key Observations :

  • ALDH inhibitors (e.g., Aldi series) suggest a possible mechanism for the target compound, though direct evidence is lacking.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14(11-2-1-3-13(8-11)18(20)21)6-7-17-12-4-5-15-16(9-12)23-10-22-15/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYBGWAWXNIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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